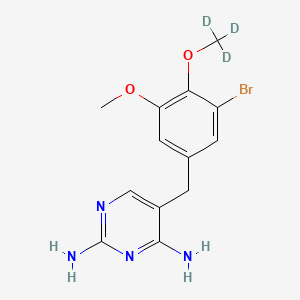

4-Desmethoxy-4-bromo Trimethoprim-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Desmethoxy-4-bromo Trimethoprim-d3 is the labelled analogue of 4-Desmethoxy-4-bromo Trimethoprim. It is an impurity of Trimethoprim that inhibits the enzyme dihydrofolate reductase . It is often used in biochemical research .

Molecular Structure Analysis

The molecular formula of 4-Desmethoxy-4-bromo Trimethoprim-d3 is C13H12D3BrN4O2 . The InChI is InChI=1S/C13H15BrN4O2/c1-19-10-5-7(4-9(14)11(10)20-2)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18)/i2D3 .Physical And Chemical Properties Analysis

The molecular weight of 4-Desmethoxy-4-bromo Trimethoprim-d3 is 342.21 .科学的研究の応用

Pharmacokinetic Studies

4-Desmethoxy-4-bromo Trimethoprim-d3: is utilized as a reference standard in pharmacokinetic studies. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of Trimethoprim in the human body . By using a deuterium-labeled derivative, researchers can accurately trace the metabolic pathways and determine the drug’s half-life, bioavailability, and potential interactions with other substances.

Clinical Research

In clinical research, 4-Desmethoxy-4-bromo Trimethoprim-d3 helps evaluate the efficacy and safety of Trimethoprim across different populations . This includes studying the drug’s effects on various demographics, such as children, the elderly, and those with comorbid conditions, to ensure its safe and effective use in medical treatments.

Antibacterial Drug Development

The compound’s role in inhibiting the bacterial enzyme dihydrofolate reductase is pivotal for the development of new antibacterial drugs . By understanding how Trimethoprim and its derivatives function at a molecular level, researchers can design drugs with improved efficacy and fewer adverse effects.

作用機序

Target of Action

The primary target of 4-Desmethoxy-4-bromo Trimethoprim-d3 is the bacterial enzyme dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of tetrahydrofolate, a coenzyme required for the production of purines, thymidylic acid, and certain amino acids .

Mode of Action

4-Desmethoxy-4-bromo Trimethoprim-d3 inhibits the bacterial enzyme dihydrofolate reductase . By inhibiting this enzyme, the compound interferes with the conversion of dihydrofolic acid to tetrahydrofolic acid, a step that is essential in the bacterial synthesis of nucleic acids and proteins .

Biochemical Pathways

The inhibition of dihydrofolate reductase disrupts the folic acid pathway , leading to a deficiency of tetrahydrofolate . This deficiency impairs the synthesis of nucleic acids and proteins, which in turn inhibits bacterial growth and replication .

Result of Action

The result of the action of 4-Desmethoxy-4-bromo Trimethoprim-d3 is the inhibition of bacterial growth and replication . By disrupting the synthesis of nucleic acids and proteins, the compound effectively halts the proliferation of bacteria .

Action Environment

The action, efficacy, and stability of 4-Desmethoxy-4-bromo Trimethoprim-d3 can be influenced by various environmental factors These may include the pH of the environment, the presence of other substances, and the specific characteristics of the bacterial strain

特性

IUPAC Name |

5-[[3-bromo-5-methoxy-4-(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN4O2/c1-19-10-5-7(4-9(14)11(10)20-2)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18)/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSNBPJINGRLAM-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CC2=CN=C(N=C2N)N)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1Br)CC2=CN=C(N=C2N)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Desmethoxy-4-bromo Trimethoprim-d3 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid](/img/structure/B585448.png)

![3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B585458.png)